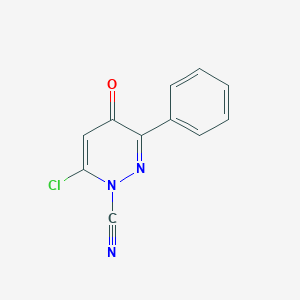

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile

Description

Properties

IUPAC Name |

6-chloro-4-oxo-3-phenylpyridazine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-10-6-9(16)11(14-15(10)7-13)8-4-2-1-3-5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPVNMWXVGADAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=CC2=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598508 | |

| Record name | 6-Chloro-4-oxo-3-phenylpyridazine-1(4H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151192-45-9 | |

| Record name | 6-Chloro-4-oxo-3-phenylpyridazine-1(4H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylpyridazine-4-one with phosphorus oxychloride (POCl₃) to introduce the chloro group at the 6-position. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted pyridazine derivatives with various functional groups.

Reduction: Hydroxylated pyridazine derivatives.

Oxidation: Phenolic pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile exhibit promising anticancer properties. These compounds have been found to induce apoptosis in various cancer cell lines through the modulation of critical signaling pathways. For instance, studies indicate that treatment with this compound leads to reduced cell viability and increased apoptosis rates compared to control groups .

Table 1: Anticancer Activity Overview

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have indicated its effectiveness in inhibiting resistant strains, suggesting potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Findings

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 8 µg/mL |

Biological Research

Anti-inflammatory Effects

this compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This property suggests its utility in treating inflammatory diseases such as arthritis and cardiovascular disorders .

Table 3: Anti-inflammatory Activity Overview

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| Animal model of arthritis | Reduced inflammatory markers | |

| Cardiovascular disease model | Decreased cytokine levels |

Chemical Synthesis and Material Science

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. It is utilized as a precursor for various chemical transformations, making it essential in developing new materials and pharmaceuticals .

Case Studies and Research Findings

Case Study 1: Anticancer Evaluation

In vitro experiments on cancer cell lines revealed that treatment with 6-Chloro-4-oxo-3-phenylpyridazine led to a marked decrease in cell viability, highlighting its potential as an effective anticancer agent. The study utilized multiple cancer panels as per National Cancer Institute protocols, demonstrating significant activity against non-small cell lung cancer and breast cancer lines .

Case Study 2: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that it possesses a broad spectrum of activity, making it a candidate for further development into new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile but exhibit variations in substituents, heterocyclic cores, or functional groups:

Table 1: Comparative Analysis of Structural Analogues

Functional Group and Reactivity Differences

- Chlorine Position : In the target compound, the chlorine at position 6 (pyridazine) contrasts with chlorine at position 5 or 6 in pyridine analogues (e.g., ). This positional difference affects electronic properties and regioselectivity in substitution reactions.

- Heterocyclic Core : Pyridazine (two adjacent nitrogen atoms) offers distinct electronic and steric effects compared to pyridine (one nitrogen). Pyridazines are generally more polar and prone to hydrogen bonding, influencing solubility and biological target interactions.

- The piperazinyl-pyrimidine moiety in introduces conformational flexibility, relevant to receptor binding.

Research Findings and Limitations

Key Studies

- : The methylsulfanyl substituent in 1-benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been linked to improved metabolic stability in kinase inhibitors .

- : Piperazinyl-pyrimidine derivatives like 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile show selectivity for serotonin receptors, suggesting a niche in CNS drug development .

Gaps in Data

- No direct studies on this compound’s biological activity or crystallographic data (e.g., SHELX-refined structures ) are available in the provided evidence.

- Physical properties (e.g., melting point, solubility) for the target compound require experimental validation.

Biological Activity

6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring with several functional groups, including a chloro group, an oxo group, a phenyl group, and a carbonitrile group. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's molecular formula indicates the presence of chlorine, nitrogen, and oxygen, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding or catalysis.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. Although specific data on this compound is limited, its structural analogs have demonstrated promising results against human ovarian adenocarcinoma (SK-OV-3), breast adenocarcinoma (MCF-7), and cervix adenocarcinoma (HeLa) cells .

Antibacterial Activity

Compounds with similar structures have been evaluated for their antibacterial properties. For example, certain pyridazine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. While specific studies on this compound are lacking, it is hypothesized that its structural characteristics may confer similar antibacterial properties .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the effects of various substituents on the biological activity of related compounds:

| Substituent | Biological Activity | Reference |

|---|---|---|

| Chloro Group | Enhanced enzyme inhibition | |

| Oxo Group | Increased cytotoxicity | |

| Phenyl Group | Improved receptor binding | |

| Carbonitrile Group | Versatile synthetic utility |

Study 1: Antiproliferative Activity

A study focused on the synthesis and evaluation of related pyridazine derivatives found that certain compounds exhibited IC50 values ranging from 4.1 to 13.4 µM against cancer cell lines. This suggests that structural modifications could enhance the potency of this compound in anticancer applications .

Study 2: Enzyme Inhibition

Another investigation into pyridazine derivatives highlighted their potential as DPP-IV inhibitors, which are crucial in diabetes management. The study indicated that modifications at specific positions could lead to improved inhibitory activity, emphasizing the importance of structural optimization in enhancing biological efficacy .

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile?

Methodological Answer: The synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, chlorination of pyridazine intermediates (e.g., using POCl₃ or PCl₅) can introduce the chloro group, followed by functionalization at the 1-position with a carbonitrile moiety. A base like pyridine or triethylamine is often used to facilitate cyclization . Reaction optimization should consider temperature (reflux conditions are common) and solvent polarity to maximize yield and purity.

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

- X-ray crystallography provides definitive structural confirmation, as demonstrated in analogous studies of pyridazine derivatives (e.g., orthorhombic crystal systems with space group P212₁₂₁, lattice parameters a = 7.651 Å, b = 11.465 Å, c = 14.526 Å) .

- Spectroscopic techniques :

- ¹H/¹³C NMR to verify aromatic proton environments and nitrile group presence.

- IR spectroscopy to confirm C≡N stretching (~2200 cm⁻¹) and carbonyl (C=O) absorption (~1700 cm⁻¹).

Q. What are common substitution reactions involving the chloro group in this compound?

Methodological Answer: The chloro group at the 6-position is susceptible to nucleophilic substitution. For example:

- Reaction with ammonium acetate yields 6-amino derivatives .

- Hydrazine can replace chlorine to form hydrazido intermediates, which cyclize into pyrazole or triazole derivatives under acidic conditions .

- Kinetic studies (e.g., varying temperature/polarity) are recommended to optimize selectivity between competing pathways.

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for derivatization?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for substitution or cyclization reactions. For instance, ICReDD’s approach combines reaction path searches with experimental validation to reduce trial-and-error .

- Solvent effects can be modeled using COSMO-RS to identify solvents that stabilize intermediates or transition states.

Q. How to resolve contradictions between predicted and experimental reaction yields?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrices) to systematically test variables like temperature, catalyst loading, and solvent ratio. This minimizes experimental runs while identifying interactions between parameters .

- Sensitivity analysis in computational models can highlight discrepancies (e.g., steric effects in bulky substituents not accounted for in simulations).

Q. What strategies enhance regioselectivity in derivatization reactions?

Methodological Answer:

- Directing groups : Introduce temporary substituents (e.g., methyl or acetyl groups) to steer electrophilic/nucleophilic attacks to specific positions.

- Catalytic systems : Palladium or copper catalysts enable cross-coupling at the 3-phenyl ring (e.g., Suzuki-Miyaura for biaryl derivatives) .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates.

Analytical and Mechanistic Questions

Q. How can crystallographic data inform reactivity studies?

Methodological Answer: Crystal packing analysis reveals intermolecular interactions (e.g., π-π stacking of phenyl groups or hydrogen bonds involving the carbonyl oxygen). These interactions can:

Q. What advanced techniques quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Hyphenated methods with C18 columns and acetonitrile/water gradients separate and identify byproducts (e.g., dechlorinated or oxidized species).

- NMR relaxation experiments (e.g., T₁/T₂ measurements) detect low-concentration impurities in solution.

Experimental Design and Optimization

Q. How to design a robust protocol for scaling up synthesis?

Methodological Answer:

- Continuous flow reactors : Improve heat/mass transfer for exothermic chlorination steps, reducing side reactions .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates.

Q. What green chemistry approaches apply to this compound’s synthesis?

Methodological Answer:

- Solvent selection : Replace DMF or toluene with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .

- Catalyst recycling : Immobilize metal catalysts (e.g., Pd on carbon) for reuse in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.